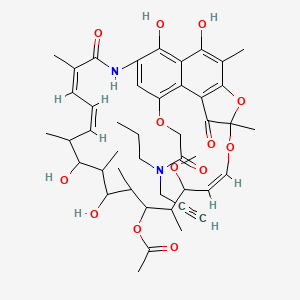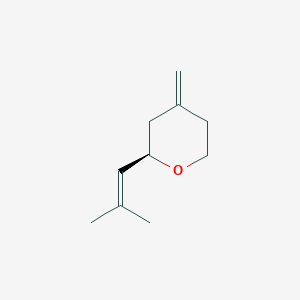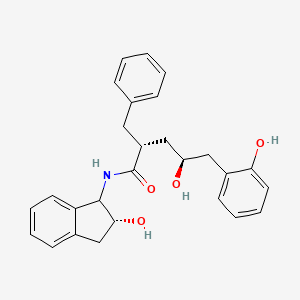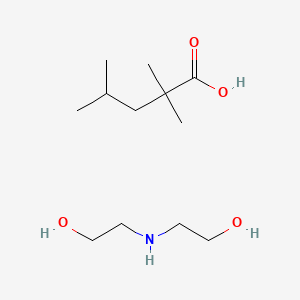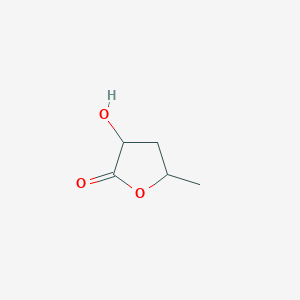
2(3H)-Furanone, dihydro-3-hydroxy-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dihydroxy valeric acid gamma-lactone (TX9B6RN1RM) is a lactone derivative with the molecular formula C5H8O3. It is a colorless liquid that is commonly used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 2,4-dihydroxy valeric acid gamma-lactone can be synthesized from levulinic acid, which is derived from hexoses. The process involves the hydrolysis of cellulosic biomass into glucose and other sugars using acid catalysts. The resulting glucose is then dehydrated to form hydroxymethylfurfural, which further yields formic acid and levulinic acid. Levulinic acid cyclizes to form intermediate unsaturated ring compounds, which are then hydrogenated to produce 2,4-dihydroxy valeric acid gamma-lactone .
Industrial Production Methods: The industrial production of 2,4-dihydroxy valeric acid gamma-lactone typically involves the use of cellulosic biomass such as corn stover, sawgrass, or wood. The biomass is hydrolyzed using acid catalysts to produce glucose, which is then processed through the aforementioned synthetic route to yield the final product .
化学反応の分析
Types of Reactions: 2,4-dihydroxy valeric acid gamma-lactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxyvaleric acid.
Reduction: It can be reduced to form gamma-hydroxyvaleric acid.
Hydrolysis: It can be hydrolyzed to form 4-hydroxyvaleric acid under acidic or alkaline conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Hydrolysis: Acidic conditions typically involve sulfuric acid, while alkaline conditions involve sodium hydroxide.
Major Products Formed:
Oxidation: 4-hydroxyvaleric acid
Reduction: Gamma-hydroxyvaleric acid
Hydrolysis: 4-hydroxyvaleric acid
科学的研究の応用
2,4-dihydroxy valeric acid gamma-lactone has a wide range of scientific research applications, including:
Chemistry: It is used as a green solvent and a platform molecule for the synthesis of various chemical compounds with high added value.
Biology: It serves as a prodrug to gamma-hydroxyvaleric acid, which has similar effects to gamma-hydroxybutyric acid but with less potency.
Medicine: It is being studied for its potential use as a legal substitute for gamma-hydroxybutyric acid in therapeutic applications.
Industry: It is used in the production of biofuels, biopolymers, and as a flavoring agent in the perfume and flavor industries
作用機序
The mechanism of action of 2,4-dihydroxy valeric acid gamma-lactone involves its conversion to gamma-hydroxyvaleric acid in the body. Gamma-hydroxyvaleric acid acts on the gamma-aminobutyric acid (GABA) receptors in the brain, producing sedative and anxiolytic effects. The compound’s molecular targets include the GABA receptors and the pathways involved in the synthesis and metabolism of gamma-hydroxyvaleric acid .
類似化合物との比較
2,4-dihydroxy valeric acid gamma-lactone is similar to other lactone derivatives such as:
Gamma-valerolactone: A structural isomer with similar applications as a green solvent and biofuel.
Delta-valerolactone: Another structural isomer used in the production of biopolymers and as a solvent.
Gamma-hydroxybutyric acid: A compound with similar sedative and anxiolytic effects but with higher potency
The uniqueness of 2,4-dihydroxy valeric acid gamma-lactone lies in its balanced properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
53561-62-9 |
|---|---|
分子式 |
C5H8O3 |
分子量 |
116.11 g/mol |
IUPAC名 |
3-hydroxy-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-3-2-4(6)5(7)8-3/h3-4,6H,2H2,1H3 |
InChIキー |
XHMUCGPKDKCFHL-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(=O)O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


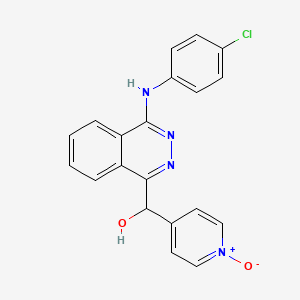
![1H-Benzimidazole, 5-(4,5-dihydro-1H-imidazol-2-yl)-2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furanyl]-](/img/structure/B12762489.png)
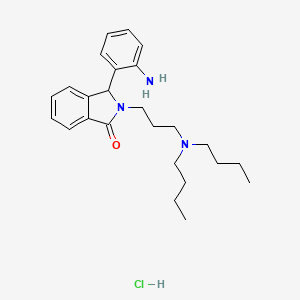
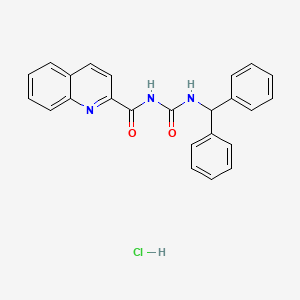
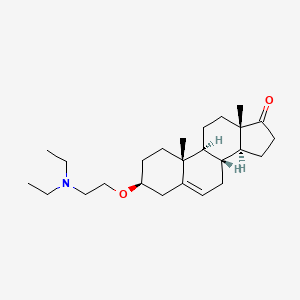
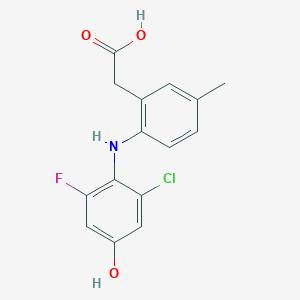

![methyl 8-(bromomethyl)-2-methyl-4-(pyrrolidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12762520.png)

